molecular formula C17H21NO3 B2400233 N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide CAS No. 1396874-31-9

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide

Cat. No.: B2400233
CAS No.: 1396874-31-9
M. Wt: 287.359
InChI Key: HDUOKQICKZOGRI-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide is a compound that belongs to the class of organic compounds known as benzamides. This compound features a furan ring, a hydroxypropyl group, and a propylbenzamide moiety. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide typically involves the reaction of 2-furanmethanol with 4-propylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide involves its interaction with specific molecular targets and pathways. The furan ring and benzamide moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxypropyl group and propylbenzamide moiety differentiates it from other similar compounds and contributes to its unique properties .

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a furan ring, a hydroxypropyl group, and a propylbenzamide moiety. These structural features contribute to its biological activities, including antimicrobial and anticancer properties. The compound can undergo various chemical reactions, such as oxidation and reduction, which can further modify its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
  • Modulation of Signaling Pathways : It influences various biochemical pathways, leading to changes in cellular processes such as apoptosis, inflammation, and immune response.
  • Antimicrobial Activity : Its structural components suggest potential efficacy against bacterial infections through disruption of bacterial cell functions .

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial effects. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.
  • Anticancer Mechanisms : In a study assessing the impact on cancer cell lines (e.g., He

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-5-13-7-9-14(10-8-13)16(19)18-12-17(2,20)15-6-4-11-21-15/h4,6-11,20H,3,5,12H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUOKQICKZOGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC(C)(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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